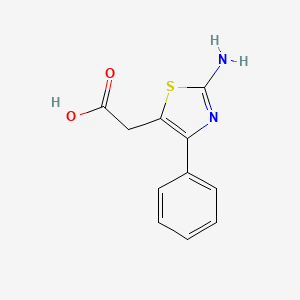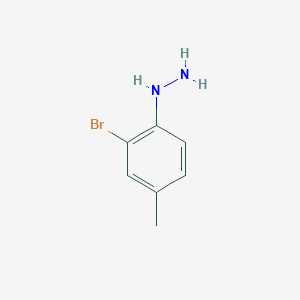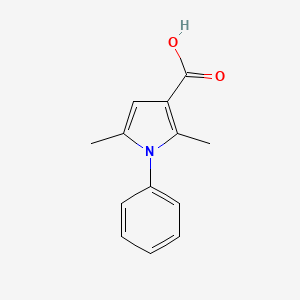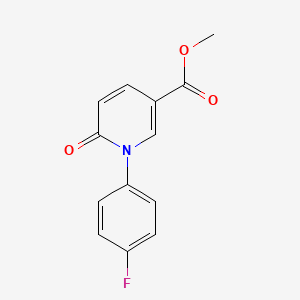
Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
Overview
Description
“Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom. The presence of the carbonyl group (C=O) and carboxylate ester group (-COOCH3) suggest that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a fluorophenyl group, and a carboxylate ester group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring, the fluorophenyl group, and the carboxylate ester group. The pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The fluorophenyl group might undergo nucleophilic aromatic substitution reactions. The ester group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate, have been reported to exhibit antiviral properties. Specifically, compounds with the indole nucleus have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests potential for the compound to be developed as an antiviral agent, possibly through structural optimization to enhance its activity against specific viral targets.
Anti-inflammatory Properties
The indole scaffold is also associated with anti-inflammatory effects. By modulating inflammatory pathways, indole derivatives can contribute to the treatment of chronic inflammatory diseases. The fluorophenyl group in the compound may be key in interacting with biological targets to exert these effects .
Anticancer Applications
Compounds containing the indole moiety have been found to possess anticancer activities. The structural features of Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate could be exploited to design novel anticancer drugs, potentially targeting specific cancer cell lines or mechanisms involved in tumor growth and metastasis .
Antimicrobial Effects
Indole derivatives are known for their antimicrobial properties, which include actions against bacteria and fungi. The compound’s ability to interact with microbial enzymes or receptors could be harnessed to develop new antimicrobial agents, addressing the growing concern of antibiotic resistance .
Antidiabetic Potential
Research has indicated that certain indole derivatives can exhibit antidiabetic activity. This compound could be investigated for its potential to modulate insulin signaling or glucose metabolism, contributing to diabetes management and treatment .
Antimalarial Activity
The indole nucleus is present in many natural compounds with antimalarial properties. Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate could be explored for its efficacy against malaria, possibly offering a synthetic alternative to current antimalarial drugs .
Anticholinesterase Activity
Indole derivatives have been studied for their anticholinesterase activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s. The compound could be a candidate for the development of drugs that inhibit cholinesterase, potentially improving cognitive function in affected individuals .
Plant Growth Regulation
Indole-3-acetic acid, a plant hormone derived from tryptophan, is crucial for plant growth and development. Derivatives of indole, including Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate, may have applications in agriculture as synthetic regulators of plant growth, mimicking or influencing the action of natural plant hormones .
Future Directions
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
It is known that compounds with similar structures can interact with their targets, leading to various biological activities . The interaction of the compound with its targets could result in changes at the molecular level, which could then translate into observable effects at the cellular or organismal level.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds could affect a wide range of biochemical pathways.
Result of Action
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that this compound could potentially have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
methyl 1-(4-fluorophenyl)-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)9-2-7-12(16)15(8-9)11-5-3-10(14)4-6-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRSIKGFABUVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650482 | |
| Record name | Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate | |
CAS RN |
929000-81-7 | |
| Record name | Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

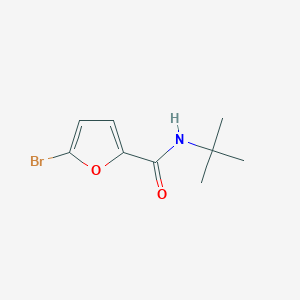

![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)



![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)
![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)


